N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylmethanesulfonamide
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Overview
Description
N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE typically involves the condensation of 2-hydroxy-7-methyl-3-quinolinecarboxaldehyde with N-propylmethanesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl group on the quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity or cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-7-methylquinoline: Shares the quinoline core but lacks the sulfonamide group.
N-Propylmethanesulfonamide: Contains the sulfonamide group but lacks the quinoline core.
Uniqueness
N-[(2-HYDROXY-7-METHYL-3-QUINOLYL)METHYL]-N-PROPYLMETHANESULFONAMIDE is unique due to the combination of the quinoline core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H20N2O3S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylmethanesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-4-7-17(21(3,19)20)10-13-9-12-6-5-11(2)8-14(12)16-15(13)18/h5-6,8-9H,4,7,10H2,1-3H3,(H,16,18) |
InChI Key |
PDKSTBOTNYZQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C |
Origin of Product |
United States |
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